REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1.[Si:15](Cl)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16].N1C=CN=C1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O.O1CCCC1.O.CO.C(OCC)C>[Si:15]([O:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16] |f:3.4.5|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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OCCCOC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
14.16 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The ether layer was separated
|
Type
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WASH
|
Details
|
washed with a saturated NaHCO3 solution (100 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
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before drying over anhydrous MgSO4
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the solid residue was purified by flash column chromatography on silica gel with methylene chloride: hexanes (1:1) as the eluent
|
Type
|
CUSTOM
|
Details
|
to afford 2 with silyl-protected hydroxyl and carboxyl groups
|
Type
|
CUSTOM
|
Details
|
The volume of the solution was reduced by 75% via evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Brine (150 mL; 120 g NaCl in 500 mL H2O) was added to the resultant slurry
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
before drying under vacuum at 60° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 88255.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |